molecular formula C11H16N2 B1599565 (S)-1-methyl-3-phenylpiperazine CAS No. 931115-08-1

(S)-1-methyl-3-phenylpiperazine

Cat. No.: B1599565
CAS No.: 931115-08-1
M. Wt: 176.26 g/mol
InChI Key: IRMBVBDXXYXPEW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-methyl-3-phenylpiperazine: is a chiral piperazine derivative with a phenyl group attached to the third position and a methyl group attached to the first position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (S)-1-methyl-3-phenylpiperazine typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-1-methyl-3-phenylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (S)-1-methyl-3-phenylpiperazine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs for neurological and psychiatric disorders.

Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-methyl-3-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

    1-phenylpiperazine: Lacks the methyl group at the first position.

    1-methyl-4-phenylpiperazine: Has the phenyl group at the fourth position instead of the third.

    1-methyl-3-(4-fluorophenyl)piperazine: Contains a fluorine atom on the phenyl ring.

Uniqueness: (S)-1-methyl-3-phenylpiperazine is unique due to its specific chiral configuration and the position of the phenyl and methyl groups, which can influence its biological activity and pharmacological properties .

Properties

IUPAC Name

(3S)-1-methyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMBVBDXXYXPEW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931115-08-1
Record name (S)-1-Methyl-3-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0931115081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-3-PHENYLPIPERAZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M4776J1MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).
Name
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
compound ( I )
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
640 mL
Type
reactant
Reaction Step Five
Yield
96.15%

Synthesis routes and methods II

Procedure details

Compound (I) of the previous example (0.5 g, 2.077 mmol) and tetrahydrofurane (5 mL) were placed in a 25 mL flask, and for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension. The resulting colourless solution was heated to reflux temperature for 6.5 hours, it was cooled to 19°±1° C. and an aqueous solution of HCl 6 N (1.82 mL) was added slowly. The mixture was distilled at reduced pressure to remove the tetrahydrofurane. Ethyl acetate (5 mL) was added and was extracted with an aqueous solution of HCl 2 N (3×5 mL). The accumulated acidic phases were alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-13 (1.1 mL), saturated with NaCl (6.25 g) and were extracted with ethyl acetate (3×5 mL). The accumulated organic phases were dried with anhydrous Na2SO4, they were filtered and evaporated at reduced pressure, giving a yellowish liquid residue which corresponded to the title product (0.3 g, 81.97%).
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
81.97%

Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (3.04 g, 0.8 moles) was suspended in tetrahydrofuran (60 ml) under nitrogen atmosphere. A solution of 1-methyl-2-oxo-3-phenylpiperazine (10 g in 10 ml of tetrahydrofuran) was added at 10–15° C. Slowly, raised the temperature of reaction mass and refluxed for 2 hours. Cooled the reaction mass to 5° C. and quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water. Reaction mass was stirred for 1 hour at 25–30° C. Filtered the reaction mass and the filtrate was concentrated under reduced pressure. Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml) and the solution was washed with cyclohexane (20 ml). pH was adjusted to 11.0–12.0 with 50% w/w aqueous sodium hydroxide solution and extracted the product with methylene chloride (2×50 ml). Methylene chloride layer was concentrated under reduced pressure and 7.54 g of pure 1-Methyl-3-phenylpiperazine was isolated in cyclohexane having HPLC purity 99.7%.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
109 kg
Type
solvent
Reaction Step One
Quantity
515 kg
Type
reactant
Reaction Step Two
Quantity
1320 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 kg
Type
catalyst
Reaction Step Two
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
519.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
31 kg
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 6
(S)-1-methyl-3-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.